molecular formula C15H25N5O5S2 B10940348 {4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}[1-(methylsulfonyl)piperidin-4-yl]methanone

{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}[1-(methylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B10940348
M. Wt: 419.5 g/mol
InChI Key: BOARUDYLCYQZKR-UHFFFAOYSA-N
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Description

{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is a complex organic compound that features a combination of pyrazole, piperazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine and Piperidine Integration: The sulfonylated pyrazole is reacted with piperazine and piperidine derivatives under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole or piperazine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced nitrogen-containing derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, while the pyrazole and piperazine rings can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
  • {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE

Uniqueness

The uniqueness of {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H25N5O5S2

Molecular Weight

419.5 g/mol

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C15H25N5O5S2/c1-17-12-14(11-16-17)27(24,25)20-9-7-18(8-10-20)15(21)13-3-5-19(6-4-13)26(2,22)23/h11-13H,3-10H2,1-2H3

InChI Key

BOARUDYLCYQZKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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